sapindosine
Description
Sapindosine is a naturally occurring alkaloid isolated primarily from plants of the Sapindaceae family, such as Sapindus mukorossi (soapberry). Structurally, it belongs to the class of triterpenoid saponins, characterized by a hydrophobic aglycone (sapogenin) linked to hydrophilic sugar moieties . Its molecular formula is C₅₈H₉₄O₂₈, with a molecular weight of 1,235.34 g/mol. This compound exhibits notable bioactivities, including antifungal, anti-inflammatory, and surfactant properties, making it relevant to pharmaceutical and industrial applications .
Properties
CAS No. |
117313-90-3 |
|---|---|
Molecular Formula |
C6H12D4N2 |
Synonyms |
sapindosine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Sapindosine shares structural and functional similarities with other triterpenoid saponins. Below, it is compared with α-hederin (from Hedera helix) and ginsenoside Rg1 (from Panax ginseng), two well-studied analogs.
Table 1: Structural and Functional Comparison
| Property | This compound | α-Hederin | Ginsenoside Rg1 |
|---|---|---|---|
| Molecular Formula | C₅₈H₉₄O₂₈ | C₄₁H₆₆O₁₂ | C₄₂H₇₂O₁₄ |
| Aglycone Core | Oleanane-type | Oleanane-type | Dammarane-type |
| Sugar Moieties | Glucose, rhamnose | Rhamnose, arabinose | Glucose, xylose |
| Bioactivities | Antifungal, surfactant | Anticancer, antiviral | Neuroprotective, anti-aging |
| Sources | Sapindus mukorossi | Hedera helix | Panax ginseng |
| Solubility | Water-soluble | Ethanol-soluble | Water-soluble |
Key Findings :
- Structural Divergence: While all three compounds are triterpenoid saponins, this compound and α-hederin share an oleanane-type aglycone, whereas ginsenoside Rg1 features a dammarane core . This difference underpins their distinct receptor-binding affinities .
- Functional Overlap: this compound and α-hederin both exhibit surfactant properties due to their amphiphilic structures, but this compound’s antifungal efficacy surpasses α-hederin’s (MIC₅₀: 12 µg/mL vs. 45 µg/mL) .
Comparison with Functionally Similar Compounds
This compound’s surfactant properties align it with synthetic detergents like sodium dodecyl sulfate (SDS) . However, its biocompatibility differentiates it from synthetic analogs.
Key Findings :
- Eco-Friendly Profile : this compound’s CMC is 100-fold lower than SDS, indicating higher efficiency in micelle formation at lower concentrations . Its biodegradability and low toxicity make it preferable for eco-conscious formulations .
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